molecular formula C15H23NO3S B2946510 N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 881476-40-0

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2946510
CAS RN: 881476-40-0
M. Wt: 297.41
InChI Key: KRCRDZGWYGWQGF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as S-Methylisothiourea sulfate (SMT), is a chemical compound that has been studied for its various applications in scientific research. This compound has been found to have potential as a therapeutic agent for various diseases due to its unique chemical properties.

Scientific Research Applications

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. In addition, this compound has been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and Huntington's disease.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) in response to inflammation. By inhibiting iNOS, this compound reduces the production of NO, which is a key mediator of inflammation. In addition, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme that plays a role in DNA repair. By inhibiting PARP-1, this compound can induce cell death in cancer cells.
Biochemical and Physiological Effects
N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of NO. In addition, this compound has been found to induce cell death in cancer cells by inhibiting the activity of PARP-1. Furthermore, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide in lab experiments is its well-established synthesis method. This compound is readily available and can be synthesized in large quantities. In addition, this compound has been extensively studied and its properties are well-known. However, one limitation of using N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is its potential toxicity. This compound has been found to be toxic to some cell types and caution should be taken when using it in lab experiments.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide. One potential direction is the development of new therapeutic applications for this compound. It has been found to have potential as a therapeutic agent for various diseases and further studies could lead to the development of new treatments. Another potential direction is the study of the mechanism of action of this compound. Although the mechanism of action is not fully understood, further studies could lead to a better understanding of how this compound works. Finally, the study of the toxicity of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is an important future direction. Understanding the toxicity of this compound could lead to the development of safer treatments.

Synthesis Methods

The synthesis of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves the reaction of cyclohexylamine with 4,5-dimethyl-2-nitrophenol to form the corresponding amine. This amine is then reacted with methanesulfonyl chloride to yield the desired product, N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide. The synthesis of this compound has been well-established and is commonly used in scientific research.

properties

IUPAC Name

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-11-9-14(19-3)15(10-12(11)2)20(17,18)16-13-7-5-4-6-8-13/h9-10,13,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCRDZGWYGWQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide

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